molecular formula C37H76 B14327118 12-Methylhexatriacontane CAS No. 97007-98-2

12-Methylhexatriacontane

Cat. No.: B14327118
CAS No.: 97007-98-2
M. Wt: 521.0 g/mol
InChI Key: WYEFHKSBGGIUIU-UHFFFAOYSA-N
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Description

12-Methylhexatriacontane: is a long-chain hydrocarbon with the molecular formula C37H76 . It is a branched alkane, specifically a methyl-substituted hexatriacontane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. Alkanes are known for their stability and are commonly found in natural sources such as petroleum and natural gas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylhexatriacontane can be achieved through various organic synthesis methods. One common approach involves the Friedel-Crafts alkylation of a long-chain alkane with a methylating agent in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete alkylation.

Industrial Production Methods: Industrial production of this compound may involve the fractional distillation of crude oil, followed by hydrocracking and isomerization processes to obtain the desired branched alkane. These processes are conducted in large-scale refineries equipped with specialized reactors and separation units to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 12-Methylhexatriacontane can undergo various chemical reactions, including:

    Oxidation: In the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), this compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of a radical initiator.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Alkyl halides

Scientific Research Applications

Chemistry: 12-Methylhexatriacontane is used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures. Its well-defined structure and retention time make it an ideal standard for calibration purposes.

Biology: In biological research, this compound is studied for its role in the cuticular hydrocarbons of insects. These hydrocarbons are involved in communication, waterproofing, and protection against pathogens.

Medicine: While this compound itself is not commonly used in medicine, its derivatives and related compounds are investigated for their potential as drug delivery agents and in the formulation of pharmaceuticals.

Industry: In the industrial sector, this compound is used as a lubricant and in the production of specialty chemicals. Its stability and hydrophobic nature make it suitable for various applications, including coatings and sealants.

Mechanism of Action

The mechanism of action of 12-Methylhexatriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it exhibits hydrophobic characteristics, making it effective in forming protective barriers and reducing friction. In biological systems, it may interact with lipid membranes, contributing to the structural integrity and function of cell surfaces.

Comparison with Similar Compounds

  • Hexatriacontane (C36H74)
  • 11-Methylhexatriacontane (C37H76)
  • 13-Methylhexatriacontane (C37H76)

Uniqueness: 12-Methylhexatriacontane is unique due to its specific methyl substitution at the 12th carbon position. This structural variation can influence its physical properties, such as melting point and solubility, compared to other similar long-chain hydrocarbons. The presence of the methyl group can also affect its reactivity and interactions with other molecules.

Properties

CAS No.

97007-98-2

Molecular Formula

C37H76

Molecular Weight

521.0 g/mol

IUPAC Name

12-methylhexatriacontane

InChI

InChI=1S/C37H76/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-37(3)35-33-31-29-27-13-11-9-7-5-2/h37H,4-36H2,1-3H3

InChI Key

WYEFHKSBGGIUIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCC

Origin of Product

United States

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